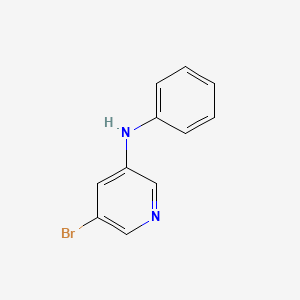

5-Bromo-N-phenylpyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-phenylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-9-6-11(8-13-7-9)14-10-4-2-1-3-5-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJFXGSBLDGKJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630823 | |

| Record name | 5-Bromo-N-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767342-20-1 | |

| Record name | 5-Bromo-N-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of 5-Bromo-N-phenylpyridin-3-amine: A Technical Guide

Disclaimer: As of the latest literature search, detailed experimental and spectroscopic data for 5-Bromo-N-phenylpyridin-3-amine (CAS 767342-20-1) is not publicly available. This guide therefore presents a hypothetical structure elucidation based on a plausible synthetic route and predicted spectroscopic data derived from analogous compounds and established principles of chemical analysis. This document is intended for researchers, scientists, and drug development professionals as a predictive guide, pending experimental verification.

Introduction

This compound is a substituted aminopyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a brominated pyridine ring linked to a phenylamino group, presents a unique electronic and steric profile. Accurate structure elucidation is paramount for its application and further development. This technical guide outlines a comprehensive approach to the synthesis and structural confirmation of this compound, employing modern analytical techniques.

Proposed Synthesis: Buchwald-Hartwig Amination

A highly probable synthetic route to this compound is the palladium-catalyzed Buchwald-Hartwig amination.[1] This reaction is a powerful method for forming carbon-nitrogen bonds, particularly for the synthesis of arylamines from aryl halides. The proposed reaction involves the cross-coupling of 3,5-dibromopyridine with aniline.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,5-Dibromopyridine

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere of argon is added 3,5-dibromopyridine (1.0 eq.), aniline (1.1 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).

-

Anhydrous toluene is added, and the reaction mixture is heated to 100 °C with stirring.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the synthesis and structure elucidation of this compound.

Predicted Spectroscopic Data and Analysis

The following sections detail the predicted spectroscopic data for this compound.

Mass Spectrometry

Expected Data: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is expected to show the protonated molecular ion [M+H]⁺. The presence of a bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2).

| Parameter | Predicted Value |

| Molecular Formula | C₁₁H₉BrN₂ |

| Molecular Weight | 249.11 g/mol |

| Predicted [M+H]⁺ (m/z) for ⁷⁹Br | 250.0022 |

| Predicted [M+H]⁺ (m/z) for ⁸¹Br | 252.0002 |

Fragmentation Pattern: The fragmentation is likely to involve the loss of the bromine atom and cleavage of the C-N bond between the pyridine and phenyl rings.

Infrared (IR) Spectroscopy

Expected Data: The IR spectrum is predicted to show characteristic absorption bands for the N-H and C-N bonds, as well as aromatic C-H and C=C stretching vibrations.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch (secondary amine) | 3350 - 3310 | Single, weak to medium band |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak bands |

| Aromatic C=C Stretch | 1620 - 1580 | Medium to strong bands |

| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong band |

| C-Br Stretch | 680 - 515 | Medium to strong band |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Data: ¹H and ¹³C NMR spectra are crucial for confirming the connectivity of the atoms. The predicted chemical shifts are based on the analysis of similar substituted pyridines and anilines.

¹H NMR (Predicted, 400 MHz, CDCl₃):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H2 | 8.2 - 8.4 | d | ~2.5 |

| Pyridine-H4 | 7.8 - 8.0 | t | ~2.5 |

| Pyridine-H6 | 8.0 - 8.2 | d | ~2.5 |

| Phenyl-H (ortho) | 7.2 - 7.4 | d | ~7.5 - 8.0 |

| Phenyl-H (meta) | 7.3 - 7.5 | t | ~7.5 - 8.0 |

| Phenyl-H (para) | 7.0 - 7.2 | t | ~7.0 - 7.5 |

| N-H | 5.5 - 6.5 | br s | - |

¹³C NMR (Predicted, 100 MHz, CDCl₃):

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine-C2 | 145 - 148 |

| Pyridine-C3 | 140 - 143 |

| Pyridine-C4 | 125 - 128 |

| Pyridine-C5 | 118 - 121 |

| Pyridine-C6 | 148 - 151 |

| Phenyl-C (ipso) | 142 - 145 |

| Phenyl-C (ortho) | 118 - 121 |

| Phenyl-C (meta) | 129 - 132 |

| Phenyl-C (para) | 122 - 125 |

Experimental Protocols for Spectroscopic Analysis

Mass Spectrometry

-

Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL and infused directly or via liquid chromatography.

-

Data Acquisition: Data is acquired over a mass range of m/z 50-500.

Infrared Spectroscopy

-

Instrument: Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the sample is prepared on a KBr plate, or the spectrum is acquired using an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

NMR Spectroscopy

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: ¹H NMR spectra are acquired with a 90° pulse and a relaxation delay of 1-2 seconds. ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis and structure elucidation of this compound. The proposed Buchwald-Hartwig amination offers a reliable synthetic route. The predicted spectroscopic data from mass spectrometry, IR, and NMR spectroscopy provide a clear roadmap for the structural confirmation of the target molecule. It is imperative that this predicted data be validated against experimentally obtained results to unequivocally confirm the structure of this compound.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-N-phenylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthetic pathway for 5-Bromo-N-phenylpyridin-3-amine, a valuable building block in medicinal chemistry and materials science. The described methodology focuses on a two-step process commencing with the synthesis of the key intermediate, 3,5-dibromopyridine, followed by a selective amination reaction.

Core Synthesis Pathway

The principal synthesis route involves two key transformations:

-

Bromination of Pyridine: The synthesis initiates with the direct bromination of pyridine to yield 3,5-dibromopyridine. This reaction typically requires harsh conditions to overcome the electron-deficient nature of the pyridine ring.

-

Buchwald-Hartwig Amination: The subsequent step involves a palladium-catalyzed cross-coupling reaction between 3,5-dibromopyridine and aniline. This modern synthetic method allows for the selective formation of the C-N bond, yielding the target molecule, this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dibromopyridine

This procedure outlines the direct bromination of pyridine.[1][2]

Reaction:

Caption: Synthesis of 3,5-Dibromopyridine from Pyridine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pyridine | 79.10 | 100 g | 1.26 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 100 g | 1.02 |

| Thionyl Chloride | 118.97 | 300 g | 2.52 |

| Bromine | 159.81 | 550 g | 3.44 |

Procedure:

-

To a reaction vessel, add 100 g of pyridine to 100 g of concentrated sulfuric acid and 300 g of thionyl chloride.

-

Heat the mixture to reflux.

-

Slowly add 550 g of bromine dropwise over a period of 10 hours while maintaining the reflux.

-

After the addition is complete, increase the temperature to 130°C. The reaction is monitored by observing the evolution of red-brown gas.

-

Upon completion, the reaction mixture is subjected to steam distillation.

-

The crude 3,5-dibromopyridine precipitates in the aqueous distillate.

-

The crude product is collected and recrystallized from methanol to yield pure 3,5-dibromopyridine.

Quantitative Data:

| Product | Yield |

| 3,5-Dibromopyridine | ~82% |

Step 2: Synthesis of this compound via Buchwald-Hartwig Amination

This procedure details the palladium-catalyzed amination of 3,5-dibromopyridine with aniline. The conditions are based on a general procedure for the amination of bromopyridines.

Reaction:

Caption: Synthesis of the target molecule via Buchwald-Hartwig amination.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Molarity | Quantity | Moles |

| 3,5-Dibromopyridine | 236.89 | - | 1.0 equiv | - |

| Aniline | 93.13 | - | 1.1 equiv | - |

| Pd2(dba)3 | 915.72 | - | 0.02 equiv | - |

| (±)-BINAP | 622.67 | - | 0.03 equiv | - |

| Sodium tert-butoxide (NaOtBu) | 96.10 | - | 1.4 equiv | - |

| Toluene | - | - | - | - |

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 3,5-dibromopyridine (1.0 equiv), aniline (1.1 equiv), Pd2(dba)3 (0.02 equiv), (±)-BINAP (0.03 equiv), and sodium tert-butoxide (1.4 equiv).

-

Add anhydrous toluene via syringe.

-

Seal the Schlenk tube and heat the reaction mixture at 80-100°C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

Yields for this specific reaction are not explicitly reported in the searched literature, but for similar Buchwald-Hartwig aminations of bromopyridines, yields typically range from moderate to good.

Logical Workflow of the Synthesis

The overall synthetic strategy can be visualized as a linear sequence of two primary experimental stages.

Caption: Overall workflow for the synthesis of this compound.

This guide provides a foundational understanding of a viable synthetic route to this compound. Researchers should note that optimization of reaction conditions, particularly for the Buchwald-Hartwig amination step, may be necessary to achieve optimal yields and purity for their specific applications.

References

A Technical Guide to the Spectroscopic Analysis of 5-Bromo-N-phenylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 5-Bromo-N-phenylpyridin-3-amine. These predictions are derived from established principles of spectroscopy and analysis of structurally related molecules.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings, as well as a signal for the amine proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~ 8.5 - 9.0 | Singlet (or broad s) | N-H | Chemical shift is concentration-dependent and the proton may be exchangeable with D₂O. |

| ~ 8.2 - 8.4 | Doublet | H-2 (Pyridine) | Downfield due to proximity to the electronegative nitrogen atom. |

| ~ 7.8 - 8.0 | Doublet | H-6 (Pyridine) | Influenced by the inductive effect of the bromine atom. |

| ~ 7.4 - 7.6 | Triplet | H-4 (Pyridine) | |

| ~ 7.2 - 7.4 | Triplet | H-3', H-5' (Phenyl) | Protons on the phenyl ring. |

| ~ 7.0 - 7.2 | Doublet | H-2', H-6' (Phenyl) | Protons on the phenyl ring. |

| ~ 6.8 - 7.0 | Triplet | H-4' (Phenyl) | Proton on the phenyl ring. |

Predicted ¹³C NMR Data

The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment, including the effects of the nitrogen and bromine atoms. Carbons directly attached to these heteroatoms will be significantly affected.[1][2]

| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 150 - 155 | C-3 (Pyridine) | Carbon attached to the amino group. |

| ~ 145 - 150 | C-2 (Pyridine) | Carbon adjacent to the pyridine nitrogen. |

| ~ 140 - 145 | C-6 (Pyridine) | Carbon adjacent to the pyridine nitrogen. |

| ~ 138 - 142 | C-1' (Phenyl) | Carbon attached to the amino group. |

| ~ 129 - 132 | C-3', C-5' (Phenyl) | |

| ~ 125 - 128 | C-4 (Pyridine) | |

| ~ 120 - 124 | C-4' (Phenyl) | |

| ~ 118 - 122 | C-2', C-6' (Phenyl) | |

| ~ 110 - 115 | C-5 (Pyridine) | Carbon attached to the bromine atom, significant upfield shift. |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.[3][4]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3350 - 3310 | N-H Stretch | Medium, Sharp |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 1620 - 1580 | C=C and C=N Ring Stretching | Medium to Strong |

| 1335 - 1250 | Aromatic C-N Stretch | Strong |

| 1100 - 1000 | C-Br Stretch | Medium |

| 900 - 675 | Aromatic C-H Bending | Strong |

Predicted Mass Spectrometry (MS) Data

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the compound. A key feature will be the isotopic signature of bromine.

| m/z Value | Assignment | Notes |

| 250 / 252 | [M]⁺ | Molecular ion peak. The presence of two peaks of nearly equal intensity is characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

| 171 | [M - Br]⁺ | Loss of the bromine atom. |

| 170 | [M - HBr]⁺ | Loss of hydrogen bromide. |

| 77 | [C₆H₅]⁺ | Phenyl fragment. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is crucial as it must completely dissolve the sample without interfering with its signals.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles or air bubbles in the solution.

-

Instrument Setup:

-

The NMR spectra can be recorded on a 300 MHz or 400 MHz spectrometer.[5]

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typically, a 90° pulse angle with a relaxation delay of 1-2 seconds is used.

-

¹³C NMR: Acquire the proton-decoupled ¹³C spectrum. A larger number of scans (several thousand) is often required due to the lower natural abundance of ¹³C.[1]

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure arm to press the sample firmly and evenly against the crystal surface to ensure good contact.

-

Data Acquisition: Collect the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe can be used. The sample is heated in a high vacuum to induce vaporization.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺) and fragment ions.

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the abundance of each ion.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

In-Depth Technical Guide: Solubility of 5-Bromo-N-phenylpyridin-3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-N-phenylpyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide combines qualitative solubility information inferred from synthetic procedures with a detailed, standardized protocol for experimental solubility determination. Furthermore, it explores a potential biological context for this class of compounds by detailing the SARM1 signaling pathway, a target for neurodegenerative diseases, and presents a typical experimental workflow for evaluating potential modulators.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₉BrN₂ |

| Molecular Weight | 249.11 g/mol |

| Appearance | Typically a solid at room temperature |

| CAS Number | 767342-20-1 |

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility | Basis of Inference |

| Ethers | 1,4-Dioxane, Diethyl Ether, Tetrahydrofuran (THF) | Likely Soluble | Used as reaction solvents in the synthesis of analogous compounds. |

| Amides | Dimethylformamide (DMF) | Likely Soluble | Commonly used as a polar aprotic solvent for similar synthetic transformations. |

| Alcohols | Methanol, Ethanol | Likely Soluble | Often used as solvents for related aromatic amine reactions. |

| Hydrocarbons | n-Hexane, Toluene | Soluble (especially in mixtures) | Used as components of the eluent in flash column chromatography for purification. |

| Esters | Ethyl Acetate (EtOAc) | Soluble | Used in combination with hexane for chromatographic purification and as an extraction solvent. |

| Aqueous | Water | Poorly Soluble | Inferred from extraction procedures where the compound is partitioned into an organic phase from an aqueous layer. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following standardized experimental protocol is recommended. This method is based on the isothermal shake-flask method, a common and reliable technique for determining the solubility of a solid in a liquid solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, ensuring there is more solid than will dissolve.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove all undissolved solids.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Diagram 1: Experimental Workflow for Solubility Determination

A flowchart of the isothermal shake-flask method.

Potential Biological Relevance: The SARM1 Signaling Pathway

While the specific biological targets of this compound are not extensively documented, compounds with related structures have been investigated as modulators of various biological pathways. One such pathway of significant interest in drug development for neurodegenerative diseases is the SARM1 (Sterile Alpha and TIR Motif Containing 1) signaling cascade, which is a key player in programmed axon degeneration.

SARM1 is an enzyme that, when activated by injury or disease, depletes the essential metabolite NAD⁺ (Nicotinamide Adenine Dinucleotide) in axons, leading to their destruction. Inhibition of SARM1 is a promising therapeutic strategy for conditions such as peripheral neuropathy and traumatic brain injury.

Diagram 2: SARM1 Signaling Pathway in Axon Degeneration

The SARM1-mediated pathway of programmed axon death.

Experimental Workflow for Evaluating SARM1 Inhibitors

A common in vitro method to screen for SARM1 inhibitors involves a cell-free assay that measures the NADase activity of recombinant SARM1 protein.

Diagram 3: In Vitro SARM1 Inhibition Assay Workflow

A workflow for testing SARM1 inhibitor candidates.

This guide provides foundational information on the solubility and potential biological context of this compound. Researchers are encouraged to use the provided experimental protocol to determine precise quantitative solubility data in solvents relevant to their specific applications.

An In-depth Technical Guide to the Discovery and History of Pyridinamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinamine derivatives represent a cornerstone in the fields of medicinal chemistry and materials science. Characterized by a pyridine ring substituted with an amino group, these heterocyclic compounds exhibit a wide array of biological activities and have been instrumental in the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of pyridinamine and its related diazinamine analogs, including pyrimidinamines, pyrazinamines, and pyridazinamines.

Historical Perspective: The Dawn of Pyridinamine Chemistry

The journey into the world of pyridinamine derivatives began with the landmark discovery of the Chichibabin reaction in 1914 by Russian chemist Aleksei Chichibabin.[1][2] This reaction provided the first direct method for the amination of pyridine using sodium amide, yielding 2-aminopyridine.[1][2] This breakthrough was pivotal, as it opened the door for the synthesis and exploration of a new class of compounds.

The development of other key amino-substituted diazines followed:

-

Aminopyrimidines: The systematic study of pyrimidines began in 1884 with Pinner's synthesis of pyrimidine derivatives. While early work focused on other functional groups, the importance of aminopyrimidines grew with the discovery of their presence in natural compounds and their potential as therapeutic agents. The development of synthetic routes, such as the condensation of β-dicarbonyl compounds with guanidine, has been crucial for accessing a wide range of 2-aminopyrimidine derivatives.[3][4]

-

Aminopyrazines: The synthesis of the parent pyrazine ring was first reported in the 1870s through the Staedel–Rugheimer and Gutknecht pyrazine syntheses. The preparation of 2-aminopyrazine was later detailed in a 1946 patent, which described its synthesis from 2-chloropyrazine or 2-bromopyrazine and anhydrous ammonia.[5] This compound has since become a vital building block in the synthesis of various pharmaceuticals.[6]

-

Aminopyridazines: The first pyridazine derivative was prepared by Emil Fischer during his investigations into the Fischer indole synthesis. While naturally occurring pyridazines are rare, the synthetic exploration of their derivatives, including aminopyridazines, has led to the discovery of compounds with significant biological activities.[7]

Key Synthetic Methodologies

The synthesis of pyridinamine derivatives has evolved significantly since the initial discovery of the Chichibabin reaction. Modern synthetic chemistry offers a diverse toolbox for the preparation of these valuable compounds.

The Chichibabin Reaction: A Classic Approach

The Chichibabin reaction remains a fundamental method for the synthesis of 2-aminopyridines. The reaction proceeds via a nucleophilic addition-elimination mechanism involving a σ-adduct intermediate.[8]

Experimental Protocol: Chichibabin Amination of Pyridine

-

Reactants: Pyridine, Sodium Amide (NaNH₂).

-

Solvent: Inert solvents such as toluene or xylene.[2]

-

Procedure: Pyridine is reacted with sodium amide in a boiling inert solvent.[2] The reaction progress can be monitored by the evolution of hydrogen gas. Upon completion, the reaction is worked up to yield 2-aminopyridine.

-

Note: The purity of the sodium amide can significantly impact the reaction yield.[2]

Modern Synthetic Routes

A variety of modern synthetic methods have been developed to access a wider range of functionalized pyridinamine derivatives.

Experimental Protocol: Synthesis of 2-Aminopyrimidine Derivatives via Condensation

-

Reactants: A β-dicarbonyl compound (e.g., chalcone) and guanidine hydrochloride.[4]

-

Solvent: Ethanol.[4]

-

Procedure: The chalcone and guanidine hydrochloride are condensed in ethanol. The resulting 2-aminopyrimidine can be further modified, for example, by treatment with acetic anhydride to yield the corresponding 2-acetamidopyrimidine.[4]

Experimental Protocol: Synthesis of 2-Aminopyrimidine Derivatives via Fusion

-

Reactants: 2-amino-4,6-dichloropyrimidine, a desired amine, and triethylamine.[9]

-

Procedure: The reactants are heated together in a solvent-free condition at 80–90 °C. The reaction is monitored by thin-layer chromatography. After completion, the product is isolated by precipitation with distilled water and purified by crystallization from ethanol.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of representative pyridinamine derivatives.

| Compound Class | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 2-Aminopyridine | Pyridine, Sodium Amide | Toluene | Boiling | Varies | Good | [2] |

| 2-Aminopyrimidine | Chalcone, Guanidine HCl | Ethanol | Reflux | Varies | Not specified | [4] |

| Substituted 2-Aminopyrimidines | 2-amino-4,6-dichloropyrimidine, various amines | None (solvent-free) | 80-90 | 7 h (for compound 22) | 84 (for compound 22) | [10] |

| Imatinib Intermediate | 3-acetylpyridine, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | Not specified | Not specified | Not specified | Not specified | [11] |

| Sulfadiazine Azo-Azomethine Dyes | Sulfadiazine dizonium salt, acetylacetone, diamines | Modified literature procedure | Not specified | Not specified | 80-84 | [12] |

| Compound | Biological Target | IC₅₀ (µM) | Reference |

| Imatinib | v-Abl tyrosine kinase | 0.038 (in vitro) | [13] |

| Imatinib | v-Abl autophosphorylation (in cell) | 0.25 | [13] |

| 2-Aminopyrimidine derivative (compound 24) | β-glucuronidase | 2.8 ± 0.10 | [14] |

| Minaprine | Acetylcholinesterase (AChE) | 85 | [7] |

Biological Significance and Signaling Pathways

Pyridinamine derivatives are at the core of numerous approved drugs, demonstrating their profound impact on medicine. Two prominent examples are the anticancer drug Imatinib and the antibacterial agent Sulfadiazine.

Imatinib: A Paradigm of Targeted Cancer Therapy

Imatinib, a 2-phenylaminopyrimidine derivative, is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[13][15] It functions by selectively inhibiting the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML.[15][16]

Signaling Pathway of Imatinib Action

Caption: Imatinib competitively inhibits the ATP-binding site of the Bcr-Abl kinase.

Sulfadiazine: A Classic Antibacterial Agent

Sulfadiazine is a sulfonamide antibiotic containing a 2-aminopyrimidine moiety. It exerts its bacteriostatic effect by interfering with the bacterial synthesis of folic acid, an essential nutrient for bacterial growth and replication.[8][17]

Mechanism of Action of Sulfadiazine

Caption: Sulfadiazine competitively inhibits dihydropteroate synthase.

Conclusion

The discovery and development of pyridinamine derivatives have had a transformative impact on science and medicine. From the pioneering Chichibabin reaction to the rational design of targeted therapies like Imatinib, this class of compounds continues to be a rich source of innovation. The ongoing exploration of novel synthetic methodologies and the elucidation of their complex biological mechanisms promise to deliver the next generation of advanced materials and life-saving therapeutics.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. What is the mechanism of Sulfadiazine sodium? [synapse.patsnap.com]

- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. ClinPGx [clinpgx.org]

- 17. What is the mechanism of Sulfadiazine? [synapse.patsnap.com]

A Technical Guide to the Theoretical and Experimental Characterization of 5-Bromo-N-phenylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key theoretical and experimental aspects of 5-Bromo-N-phenylpyridin-3-amine (CAS No. 767342-20-1)[1]. While direct, in-depth theoretical studies on this specific molecule are not extensively published, this document outlines a robust framework for its synthesis, characterization, and computational analysis based on established methodologies for structurally related compounds. The protocols and theoretical workflows detailed herein are designed to be directly applicable by researchers in organic synthesis and computational chemistry.

Physicochemical Properties

This compound is a halogenated aromatic amine derivative. A summary of its fundamental properties is presented below.

| Property | Value | Source |

| CAS Number | 767342-20-1 | [1] |

| Molecular Formula | C₁₁H₉BrN₂ | PubChem |

| Molecular Weight | 249.11 g/mol | PubChem |

| Canonical SMILES | C1=CC=C(C=C1)NC2=CN=C(C=C2)Br | PubChem |

| InChI Key | YWJQFZWBHMLJTH-UHFFFAOYSA-N | PubChem |

Section 1: Synthesis and Experimental Protocols

The synthesis of this compound typically involves a cross-coupling reaction, a common strategy for forming C-N bonds. The following protocol is a generalized method adapted from palladium-catalyzed Buchwald-Hartwig amination reactions, which are highly effective for coupling aryl halides with amines.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol outlines the synthesis of this compound from 3,5-dibromopyridine and aniline.

Materials:

-

3,5-Dibromopyridine

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (or similar phosphine ligand)

-

Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene or Dioxane

-

Nitrogen or Argon gas supply

-

Standard reflux apparatus and Schlenk line equipment

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.4 equivalents).

-

Reagent Addition: Add 3,5-dibromopyridine (1 equivalent) and anhydrous toluene.

-

Aniline Addition: Add aniline (1.1 equivalents) to the mixture via syringe.

-

Reaction: The flask is sealed and the mixture is heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is then filtered through a pad of celite to remove the catalyst and inorganic salts.

-

Extraction: The filtrate is washed with water and brine. The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Visualization of Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Section 2: Theoretical and Computational Studies

While specific computational studies for this compound are sparse, Density Functional Theory (DFT) is a powerful tool to investigate its electronic structure, reactivity, and spectroscopic properties. The following protocol is adapted from studies on similar pyridine derivatives, such as 5-bromo-2-methylpyridin-3-amine.[2][3]

Protocol for a DFT-Based Theoretical Study

This protocol describes a standard computational workflow using the Gaussian suite of programs or similar software.[2]

1. Geometry Optimization and Frequency Calculation:

-

Objective: To find the most stable three-dimensional conformation of the molecule and confirm it is a true energy minimum.

-

Method: The molecular structure of this compound is optimized using the B3LYP functional with a 6-31G(d,p) basis set.[2][3]

-

Verification: A frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a local energy minimum.

2. Frontier Molecular Orbital (FMO) Analysis:

-

Objective: To understand the molecule's chemical reactivity and kinetic stability.

-

Method: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure.

-

Analysis:

-

HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity.

-

3. Molecular Electrostatic Potential (MEP) Analysis:

-

Objective: To visualize the charge distribution and predict sites for electrophilic and nucleophilic reactions.

-

Method: The MEP is calculated and mapped onto the molecule's electron density surface.

-

Analysis:

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, typically associated with lone pairs on heteroatoms (e.g., nitrogen), and are sites for electrophilic attack.

-

Positive Regions (Blue): Indicate electron-deficient areas, often around hydrogen atoms bonded to electronegative atoms, and are sites for nucleophilic attack.

-

4. Calculation of Reactivity Descriptors:

-

Objective: To quantify the molecule's reactivity.

-

Method: Global reactivity descriptors are calculated from the HOMO and LUMO energies based on conceptual DFT.

-

Key Descriptors:

-

Electronegativity (χ): The power of an atom to attract electrons to itself.

-

Chemical Hardness (η): Resistance to change in electron distribution.

-

Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a change in its electron number.

-

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

-

Visualization of Computational Workflow

Caption: Workflow for the theoretical characterization of a molecule using DFT.

Section 3: Predicted Theoretical Data

The following table summarizes the type of quantitative data that would be generated from the theoretical protocol described above. The values are illustrative and represent typical outputs for similar heterocyclic compounds.

| Parameter | Predicted Data Type | Significance |

| HOMO Energy | Energy (eV or Hartrees) | Electron-donating ability; site of electrophilic attack |

| LUMO Energy | Energy (eV or Hartrees) | Electron-accepting ability; site of nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | Energy (eV or Hartrees) | Chemical reactivity and kinetic stability |

| Dipole Moment | Debye | Molecular polarity |

| Chemical Hardness (η) | eV | Resistance to deformation of electron cloud |

| Electrophilicity (ω) | eV | Propensity to accept electrons |

This comprehensive approach, combining established synthetic protocols with a robust computational framework, provides a clear pathway for researchers to thoroughly investigate this compound, enabling its potential application in drug discovery and materials science.

References

- 1. This compound | 767342-20-1 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Brominated Pyridines: A Technical Overview of Their Biological Activities

Authored for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs.[1] The introduction of bromine atoms to this versatile heterocycle can significantly modulate its physicochemical properties, influencing its pharmacokinetic profile and biological activity. This technical guide provides an in-depth exploration of the burgeoning research into the biological activities of brominated pyridines, with a focus on their anticancer, antimicrobial, and potential neurological effects.

Anticancer Activity of Brominated Pyridines

Brominated pyridines have emerged as a promising class of compounds in oncology research. Their cytotoxic effects against various cancer cell lines are being increasingly documented, with several derivatives demonstrating potent activity. The data presented below summarizes the in vitro anticancer efficacy of selected brominated pyridine compounds.

Quantitative Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide) | A549 (Lung Carcinoma) | 11.25 ± 0.01 (72h) | |

| Dimeric Pyridinium Bromide 2 | MDA-MB-231 (Breast Cancer) | 28.35 ± 0.03 (72h) | |

| Pyridine-bridged Combretastatin Analogue 4h | Various human cancer cell lines | Comparable to Combretastatin-A4 | |

| Pyridine-bridged Combretastatin Analogue 4s | Various human cancer cell lines | Comparable to Combretastatin-A4 | |

| Pyridine-bridged Combretastatin Analogue 4t | Various human cancer cell lines | Comparable to Combretastatin-A4 |

Antimicrobial Activity of Brominated Pyridines

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Brominated pyridines have demonstrated notable activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial potency, and the table below summarizes the MIC values for several brominated pyridine derivatives.

Quantitative Antimicrobial Activity Data

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-Alkyl-2-(4-pyridyl)pyridinium bromides (C11-C16 alkyl chains) | Staphylococcus aureus | Not specified, but most active in the series | |

| Pyridine derivatives from 4-bromo acetophenone | E. coli, B. mycoides, C. albicans | MIC values as low as <0.0048 mg/mL for some derivatives | [2] |

Potential Neurological Effects of Brominated Pyridines

While research specifically targeting the neurological effects of brominated pyridines is still in its early stages, the broader classes of brominated compounds and pyridine derivatives have been studied for their interactions with the nervous system.

Some pyridine derivatives are known to exhibit a range of neurotropic activities, including anticonvulsant, anxiolytic, and antidepressant effects.[3] Conversely, exposure to certain brominated compounds, such as brominated flame retardants, has been linked to neurotoxicity.[4][5] One study on pyridine derivatives of dihydroquinoxalinone noted signs of neurological disorders in animal models.[6] Another study synthesized analogues of the antidepressant zimelidine, which is a brominated pyridine derivative, and evaluated their effects on neuronal monoamine uptake.[2] The notorious neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) undergoes enzymatic biotransformation to a neuroactive pyridine metabolite that causes parkinsonism-like symptoms, highlighting the potential for pyridine structures to interact with neuronal pathways.[7]

Given this context, it is plausible that brominated pyridines could exhibit a spectrum of neurological activities, from therapeutic to toxic, depending on their specific structure. Further investigation is warranted to elucidate the precise effects of this class of compounds on the central and peripheral nervous systems.

Experimental Protocols

A detailed understanding of the methodologies used to assess the biological activities of brominated pyridines is crucial for the replication and extension of existing research.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 104 cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the brominated pyridine compounds and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth).

-

Serial Dilution: The brominated pyridine compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Mechanisms and Workflows

To better understand the complex interactions and processes involved in the study of brominated pyridines, the following diagrams illustrate key concepts.

Conclusion

Brominated pyridines represent a fertile ground for the discovery of new therapeutic agents. The existing data clearly indicates their potential as anticancer and antimicrobial agents. While their neurological effects are less understood, the known activities of related compounds suggest that this is a critical area for future research. The continued exploration of structure-activity relationships, coupled with mechanistic studies, will be instrumental in unlocking the full therapeutic potential of this promising class of molecules. This guide serves as a foundational resource for researchers poised to contribute to this exciting and rapidly evolving field.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of pyridylallylamines related to zimelidine and their inhibition of neuronal monoamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights into brominated flame retardant neurotoxicity: mechanisms of hippocampal neural cell death and brain region-specific transcriptomic shifts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. - Ask this paper | Bohrium [bohrium.com]

- 7. Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromo-N-phenylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 5-Bromo-N-phenylpyridin-3-amine, a key heterocyclic intermediate in medicinal chemistry and materials science. The document details the propensity of this compound to undergo various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. While specific experimental data for this compound is limited in publicly available literature, this guide leverages extensive data from the closely related analogue, 5-bromo-2-methylpyridin-3-amine, to provide detailed experimental protocols and expected reactivity patterns. This information is crucial for researchers engaged in the synthesis and functionalization of novel pyridine-based compounds for drug discovery and other applications.

Introduction

This compound is a versatile bifunctional molecule featuring a reactive bromine atom on the pyridine ring and a secondary amine. The bromine atom, positioned at the 5-position, is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it a valuable handle for the introduction of diverse substituents and the construction of complex molecular architectures. The N-phenylamino group at the 3-position can modulate the electronic properties of the pyridine ring and may also serve as a site for further functionalization.

The reactivity of the bromine atom is central to the utility of this compound as a building block in the synthesis of pharmaceuticals and functional materials. Understanding the conditions under which this bromine atom can be selectively transformed is paramount for its effective application in synthetic strategies. This guide will delve into the primary palladium-catalyzed reactions that exploit the reactivity of this C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is well-disposed for participation in several key palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with a halide. The bromine atom of this compound can be readily coupled with a variety of aryl- and heteroarylboronic acids or their esters.

Based on studies of the analogous compound, 5-bromo-2-methylpyridin-3-amine, high yields of the corresponding 5-aryl-N-phenylpyridin-3-amines can be expected.[1][2] The reaction typically employs a palladium(0) catalyst, a base, and a suitable solvent system.

Table 1: Representative Suzuki-Miyaura Coupling Reaction of 5-bromo-2-methylpyridin-3-amine with Arylboronic Acids [1]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | 85 |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 82 |

| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 78 |

| 4 | 3,5-Difluorophenylboronic acid | 5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine | 75 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]

A mixture of 5-bromo-2-methylpyridin-3-amine (1.0 eq), the respective arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq) is taken in a degassed solvent mixture, typically 1,4-dioxane and water (4:1). The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Logical Relationship Diagram: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[3][4] The bromine atom of this compound can react with a wide range of primary and secondary amines in the presence of a palladium catalyst and a strong base to yield 5-amino-substituted N-phenylpyridin-3-amines.[5] This reaction is highly valuable for the synthesis of complex diamine structures.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [6]

In an oven-dried Schlenk tube under an inert atmosphere, the aryl bromide (1.0 eq), the desired amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.10 eq), and a strong base (e.g., sodium tert-butoxide, cesium carbonate, 1.4-2.0 eq) are combined in an anhydrous, aprotic solvent such as toluene or 1,4-dioxane. The mixture is then heated to 80-110 °C for 12-24 hours. Upon completion, the reaction is cooled, diluted with an organic solvent, and quenched with water. The organic layer is separated, washed with brine, dried, and concentrated. The product is purified by column chromatography.

Signaling Pathway Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to arylethynyl structures.[7][8] The bromine atom of this compound is a suitable substrate for this reaction. This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[9]

Experimental Protocol: General Procedure for Sonogashira Coupling [9]

To a solution of this compound (1.0 eq) and a terminal alkyne (1.2-2.0 eq) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq) and a copper(I) salt (e.g., CuI, 0.05-0.10 eq) are added. The reaction mixture is stirred under an inert atmosphere at room temperature or with gentle heating (40-60 °C) for 2-12 hours. After the reaction is complete, the mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with water, dried, and purified by column chromatography.

Logical Relationship Diagram: Key Components of Sonogashira Coupling

Caption: Essential components for a successful Sonogashira coupling.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[10] The bromine atom of this compound can undergo this reaction with various alkenes, such as acrylates, styrenes, and other electron-deficient olefins, in the presence of a palladium catalyst and a base.[11]

Experimental Protocol: General Procedure for Heck Reaction [11]

A mixture of this compound (1.0 eq), the alkene (1.2-2.0 eq), a palladium source (e.g., Pd(OAc)₂, 0.01-0.05 eq), a phosphine ligand (e.g., PPh₃, 0.02-0.10 eq), and a base (e.g., triethylamine, potassium carbonate, 1.5-2.5 eq) in a polar aprotic solvent like DMF or acetonitrile is heated under an inert atmosphere at 80-140 °C for 12-48 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Signaling Pathway Diagram: Simplified Heck Reaction Mechanism

Caption: A simplified representation of the Heck reaction catalytic cycle.

Conclusion

The bromine atom of this compound serves as a versatile and reactive handle for a variety of palladium-catalyzed cross-coupling reactions. This technical guide has outlined the general reactivity and provided detailed, albeit inferred, experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. These transformations enable the synthesis of a diverse array of substituted N-phenylpyridin-3-amine derivatives, which are of significant interest to researchers in drug development and materials science. While direct quantitative data for the title compound remains elusive in the current literature, the provided protocols, based on a close structural analogue, offer a robust starting point for synthetic exploration. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.

References

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-N-phenylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N-phenylpyridin-3-amine is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its reactivity is crucial for its application in the synthesis of more complex molecules. This technical guide provides a detailed analysis of the electrophilic and nucleophilic sites of this compound, drawing upon computational chemistry principles and experimental evidence from analogous structures. The pyridine ring, substituted with a bromine atom, an amino group, and a phenyl group, presents a unique electronic landscape that dictates its chemical behavior. This document will serve as a comprehensive resource for professionals engaged in research and development involving this class of compounds.

Introduction

The reactivity of an organic molecule is fundamentally governed by the distribution of electron density across its structure. Identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) allows for the prediction of its behavior in chemical reactions. This compound incorporates several key functional groups that influence its electronic properties:

-

Pyridine Ring: As a heteroaromatic system, the nitrogen atom is more electronegative than the carbon atoms, leading to a general deactivation of the ring towards electrophilic attack compared to benzene.[1]

-

Amino Group (-NH-phenyl): The nitrogen atom of the amino group possesses a lone pair of electrons, which can be donated into the pyridine ring through resonance, acting as an activating group. This increases the nucleophilicity of the nitrogen and the electron density at the ortho and para positions of the pyridine ring.

-

Bromo Group (-Br): Bromine is an electronegative atom that withdraws electron density through the inductive effect. However, it also possesses lone pairs that can be donated through resonance. It is generally considered a deactivating group but an ortho-, para-director in electrophilic aromatic substitution.

-

Phenyl Group (-C6H5): The phenyl group attached to the nitrogen can influence the availability of the nitrogen's lone pair through steric and electronic effects.

This guide will systematically explore the interplay of these groups to define the key reactive sites of the molecule.

Predicted Nucleophilic and Electrophilic Sites

Based on fundamental principles of organic chemistry and computational studies on similar molecules, the primary nucleophilic and electrophilic sites of this compound are identified as follows:

Nucleophilic Sites:

-

N1 (Pyridine Nitrogen): The lone pair of electrons on the pyridine nitrogen is not involved in the aromatic system and is available for protonation or coordination with Lewis acids.[1]

-

N3 (Amino Nitrogen): The lone pair on the exocyclic amino nitrogen is a primary nucleophilic center, capable of attacking a wide range of electrophiles.[2][3] Its nucleophilicity is somewhat modulated by the attached phenyl group.

-

C2, C4, and C6 of the Pyridine Ring: The amino group at C3 directs increased electron density to the ortho (C2, C4) and para (C6) positions, making them potential sites for electrophilic attack.

Electrophilic Sites:

-

C5 (Carbon bearing Bromine): The carbon atom attached to the bromine is a key electrophilic site, particularly susceptible to nucleophilic attack in reactions like palladium-catalyzed cross-coupling.[4]

-

C2, C4, and C6 of the Pyridine Ring: Due to the electron-withdrawing nature of the pyridine nitrogen, the carbon atoms of the ring, especially C2, C4, and C6, have some electrophilic character and can be attacked by strong nucleophiles.[1]

Computational Analysis (Based on an Analogous Compound)

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[5][6][7]

-

HOMO: The HOMO represents the electron-donating ability of a molecule (nucleophilicity). For 5-bromo-2-methylpyridin-3-amine, the HOMO is primarily localized on the aminopyridine ring, indicating that this is the primary site for electrophilic attack.

-

LUMO: The LUMO represents the electron-accepting ability of a molecule (electrophilicity). The LUMO for the analog is centered on the pyridine ring, suggesting its susceptibility to nucleophilic attack.

The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. A smaller energy gap suggests higher reactivity.

Table 1: Calculated FMO Energies for 5-bromo-2-methylpyridin-3-amine [4]

| Orbital | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -0.98 |

| Energy Gap (ΔE) | 4.89 |

Data is for 5-bromo-2-methylpyridin-3-amine and is used here as an approximation for this compound.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule.[8][9][10][11]

-

Red Regions (Negative Potential): These areas are electron-rich and are likely to be the sites of electrophilic attack. In the MEP map of the analogous 5-bromo-2-methylpyridin-3-amine, the most negative potential is located around the pyridine nitrogen atom, confirming it as a primary nucleophilic center. The region around the amino group also shows a negative potential.

-

Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. The regions around the hydrogen atoms of the amino group and the carbon atom attached to the bromine would be expected to have a positive potential.

Experimental Evidence and Key Reactions

The predicted reactivity can be substantiated by examining known reactions of 3-amino-5-bromopyridines and related compounds.

Nucleophilic Character of the Amino Group

The exocyclic amino group is a potent nucleophile. It can readily participate in reactions such as:

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.[3][12]

-

Acylation: Reaction with acid chlorides or anhydrides to form amides. A relevant example is the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide from 5-bromo-2-methylpyridin-3-amine and acetic anhydride.[4]

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.[13]

Electrophilic Character at C5

The C-Br bond at the 5-position is a key site for electrophilic reactivity, most notably in metal-catalyzed cross-coupling reactions.

-

Suzuki Cross-Coupling: 5-bromo-2-methylpyridin-3-amine has been shown to undergo Suzuki cross-coupling reactions with various arylboronic acids in the presence of a palladium catalyst to form C-C bonds at the C5 position.[4] It is highly probable that this compound would undergo similar transformations.

Table 2: Representative Suzuki Coupling Reaction of an Analogous Compound [4]

| Arylboronic Acid | Product Yield (%) |

| Phenylboronic acid | 85 |

| 4-Methylphenylboronic acid | 88 |

| 4-Methoxyphenylboronic acid | 90 |

| 4-Chlorophenylboronic acid | 82 |

Data is for the reaction of N-[5-bromo-2-methylpyridine-3-yl]acetamide.

Experimental Protocols

Computational Analysis Protocol (DFT)

Objective: To determine the electronic properties, including FMO energies and MEP, of this compound.

Methodology:

-

Structure Optimization: The initial structure of the molecule is drawn using a molecular editor and optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it corresponds to a true energy minimum (no imaginary frequencies).

-

FMO Analysis: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation. The orbitals can be visualized to understand their spatial distribution.

-

MEP Map Generation: The molecular electrostatic potential is calculated and mapped onto the electron density surface of the optimized molecule to visualize the electrophilic and nucleophilic regions.

Protocol for Suzuki Cross-Coupling (Illustrative)

Objective: To demonstrate the electrophilic character of the C5 position through a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K3PO4)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure: [4]

-

To a reaction vessel, add this compound, the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.5 equivalents).

-

Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: Predicted electrophilic and nucleophilic sites of this compound.

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Conclusion

The electronic landscape of this compound is characterized by a complex interplay of inductive and resonance effects from its substituents. The primary nucleophilic centers are the pyridine and amino nitrogens, with the ortho and para positions of the pyridine ring also activated towards electrophilic attack. The most significant electrophilic site is the carbon atom bonded to the bromine, which is readily susceptible to palladium-catalyzed cross-coupling reactions. This dual reactivity makes this compound a versatile building block in synthetic chemistry. The predictive power of computational methods, such as FMO and MEP analysis, when applied to analogous structures, provides a robust framework for understanding and predicting the chemical behavior of this compound, thereby guiding its strategic use in the development of novel pharmaceuticals and functional materials.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Amine Reactivity [www2.chemistry.msu.edu]

- 4. mdpi.com [mdpi.com]

- 5. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Navigating the Synthesis and Procurement of 5-Bromo-N-phenylpyridin-3-amine: A Technical Guide

For researchers, scientists, and professionals in drug development, the accessibility of specific chemical intermediates is a critical factor in the pace of discovery. This technical guide addresses the commercial availability and potential synthetic routes for 5-Bromo-N-phenylpyridin-3-amine, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.

Initial investigations reveal that this compound is not a readily available catalog chemical from major suppliers. Its procurement likely requires custom synthesis. However, a number of structurally related 3-amino-5-bromopyridine derivatives are commercially available and can serve as precursors or alternative building blocks. This guide provides a comprehensive overview of these available analogs, their suppliers, and detailed experimental protocols for the synthesis of similar compounds, empowering researchers to make informed "make or buy" decisions.

Commercial Landscape: Available Analogs and Key Intermediates

While this compound is not directly listed for sale, several key precursors and analogs are available from various suppliers. The most relevant and readily available starting material for a potential synthesis is 3-Amino-5-bromopyridine. Several N-alkylated and N,N-dialkylated derivatives are also commercially available.

A summary of these commercially available, structurally related compounds is presented below:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notable Suppliers |

| 3-Amino-5-bromopyridine | 13535-01-8 | C5H5BrN2 | 173.01 | ≥ 98% (GC) | Chem-Impex, Frontier Specialty Chemicals[1][2] |

| 5-Bromo-N-methylpyridin-3-amine | 873383-06-3 | C6H7BrN2 | 187.04 | 95% | Sigma-Aldrich, Synquest Labs[3] |

| 5-Bromo-N,N-dimethylpyridin-3-amine | 342602-87-3 | C7H9BrN2 | 201.07 | 98% | Fluorochem (via CymitQuimica)[4] |

| 5-Bromo-2-methylpyridin-3-amine | 914358-73-9 | C6H7BrN2 | 187.04 | - | Various |

| (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine | 877399-00-3 | C13H10BrCl2FN2O | 380.04 | Pharmaceutical Grade | Senova Pharma[5] |

| 5-Bromo-N-(3-phenylpropyl)pyridin-3-amine | 1779256-92-6 | C14H15BrN2 | 291.19 | - | Available upon request |

Synthetic Strategies: Pathways to 3-Amino-5-bromopyridine Derivatives

For researchers opting to synthesize this compound or other custom derivatives, several established synthetic routes are available. The choice of strategy will depend on the starting materials and the desired substitution pattern. Common methods include the amination of di-halopyridines and the modification of existing amino-bromopyridines.

Logical Workflow for Procurement or Synthesis

Caption: Logical workflow for the procurement or synthesis of this compound.

Experimental Protocols

1. Microwave-Assisted Synthesis of 3-Amino-5-bromopyridine Derivatives from 3,5-Dibromopyridine